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Compound of Interest

Compound Name: beta-Isopropyl-beta-propiolactone

Cat. No.: B087267

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(1-methylethyl)oxetan-2-one,
commonly known as beta-lsopropyl-beta-propiolactone. This compound belongs to the class
of beta-lactones, which are four-membered cyclic esters. The inherent ring strain in these
molecules makes them valuable synthetic intermediates, susceptible to a variety of ring-
opening reactions. This document consolidates the available chemical and physical data,
outlines a probable synthetic route, and discusses the expected reactivity of this specific beta-
lactone. Due to the limited availability of published data for this particular compound, some
information is presented based on the well-established chemistry of analogous beta-lactones.

Chemical Identity and Properties

The IUPAC name for beta-lsopropyl-beta-propiolactone is 4-(1-methylethyl)oxetan-2-one.
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Property Value Source

IUPAC Name 4-(1-methylethyl)oxetan-2-one

beta-lsopropyl-beta-
Common Name ) --INVALID-LINK--
propiolactone

CAS Number 10359-02-1 --INVALID-LINK--
Molecular Formula C6H1002 --INVALID-LINK--
Molecular Weight 114.14 g/mol --INVALID-LINK--
Boiling Point 110-113 °C (at 10 Torr) --INVALID-LINK--
Density (Predicted) 1.031 + 0.06 g/cm3 --INVALID-LINK--

Note: Experimental spectral data (NMR, IR, Mass Spectrometry) for 4-(1-methylethyl)oxetan-2-
one are not readily available in public databases. However, characteristic spectral features
would be expected based on its structure. For instance, the IR spectrum would likely show a
strong carbonyl stretch for the strained lactone at a relatively high wavenumber (around 1820-
1840 cm~1). The *H NMR spectrum would feature signals corresponding to the isopropyl group
and the protons on the oxetane ring.

Synthesis

A primary and industrially relevant method for the synthesis of beta-lactones is the [2+2]
cycloaddition of a ketene with an aldehyde or ketone. For 4-(1-methylethyl)oxetan-2-one, this
would involve the reaction of isobutyraldehyde with ketene.[1] Ketenes are highly reactive and
are typically generated in situ for these reactions.[1]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 4-(1-methylethyl)oxetan-2-one.

General Experimental Protocol

Warning: Ketene is toxic and highly reactive. This synthesis should be performed by trained
personnel in a well-ventilated fume hood.
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Apparatus Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a gas
inlet tube extending below the solvent surface, and a dry-ice condenser is charged with a
solution of isobutyraldehyde in an inert solvent (e.g., anhydrous diethyl ether). The flask is
cooled in an appropriate bath (e.g., acetone/dry ice) to maintain a temperature between -20
°C and 0 °C.

Ketene Generation: Ketene gas is generated in a separate apparatus, for example, by the
pyrolysis of acetic anhydride or the dehydrohalogenation of acetyl chloride with a non-
nucleophilic base like triethylamine.[2]

Cycloaddition: The generated ketene gas is passed through the stirred solution of
isobutyraldehyde. The reaction progress can be monitored by techniques such as thin-layer
chromatography (TLC) or gas chromatography (GC).

Workup: Upon completion of the reaction, any unreacted ketene is removed by purging the
system with an inert gas (e.g., nitrogen or argon). The solvent is then removed under
reduced pressure.

Purification: The crude product is purified by vacuum distillation to yield pure 4-(1-
methylethyl)oxetan-2-one.

Chemical Reactivity

The reactivity of 4-(1-methylethyl)oxetan-2-one is dominated by the strained four-membered
lactone ring, making it susceptible to nucleophilic attack. Two primary modes of reaction are
observed: attack at the carbonyl carbon and Sn2 attack at the [3-carbon.

Nucleophilic Ring-Opening Reactions

Nucleophiles can attack either the electrophilic carbonyl carbon or the -carbon of the lactone
ring, leading to different products. The regioselectivity of the attack can be influenced by the
nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.[3]

o Attack at the Carbonyl Carbon (Acyl Cleavage): "Hard" nucleophiles, such as primary and
secondary amines, tend to attack the carbonyl carbon. This leads to an addition-elimination
reaction, resulting in ring opening to form pB-hydroxy amides.[3]
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e Sn2 Attack at the B-Carbon (Alkyl Cleavage): "Soft" nucleophiles, such as organocuprates
(derived from Grignard reagents) or azide ions, typically favor an Sn2-type attack on the 3-
carbon, leading to inversion of stereochemistry at that center and the formation of a
carboxylate.[3][4]

Caption: Regioselectivity of nucleophilic attack on beta-lactones.

Polymerization

Beta-lactones, including presumably 4-(1-methylethyl)oxetan-2-one, can undergo ring-opening
polymerization to form polyesters. This polymerization can be initiated by cationic, anionic, or
coordination-insertion mechanisms. Cationic polymerization is particularly common for
oxetanes due to their high basicity.[5] The properties of the resulting polymer, poly((3-
hydroxyisovalerate), would depend on the stereochemistry of the monomer and the
polymerization conditions.

Applications in Research and Development

While specific applications for 4-(1-methylethyl)oxetan-2-one are not well-documented, its
structural motif suggests potential utility in several areas:

e Synthetic Intermediates: As a source of chiral 3-hydroxy acids or other [3-substituted
carboxylic acid derivatives, which are common structural motifs in natural products and
pharmaceuticals.

» Monomer for Biodegradable Polymers: Substituted poly(B-hydroxyalkanoates) are a class of
biodegradable polymers.

o Drug Discovery: The oxetane ring is increasingly used in medicinal chemistry as a
bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such
as solubility and metabolic stability.[6]

Conclusion

4-(1-methylethyl)oxetan-2-one is a beta-lactone with potential as a synthetic building block.
While specific experimental data for this compound is scarce, its synthesis and reactivity can
be reliably predicted based on the well-established chemistry of beta-lactones. The primary
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synthetic route involves a [2+2] cycloaddition, and its reactivity is characterized by nucleophilic
ring-opening reactions at either the carbonyl or the -carbon. Further research into the specific
properties and reactions of this compound could uncover novel applications in organic
synthesis, polymer science, and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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